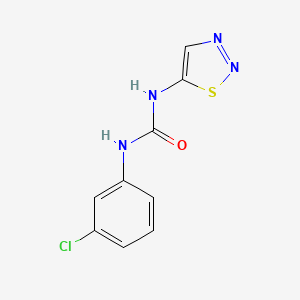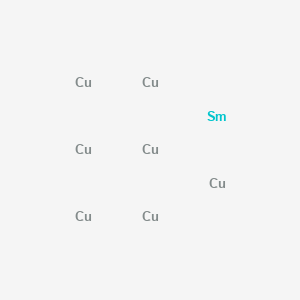
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C9H14N4O2 It is a derivative of pyrazine and morpholine, featuring a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The morpholine or carbohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds.
Scientific Research Applications
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The pyrazine ring may also interact with enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Morpholin-4-ylpyrazine-2-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
2-Morpholino-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrazine ring.
Thieno[2,3-b]pyrazine-6-carboxylic acid: Features a thieno ring fused to the pyrazine ring.
Uniqueness
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is unique due to the presence of both morpholine and carbohydrazide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40262-76-8 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
6-morpholin-4-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-13-9(15)7-5-11-6-8(12-7)14-1-3-16-4-2-14/h5-6H,1-4,10H2,(H,13,15) |
InChI Key |
MYCWQMRSNUFNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

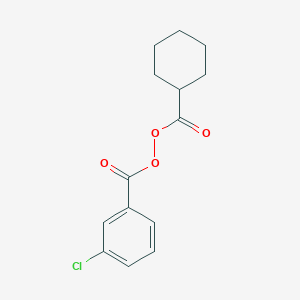

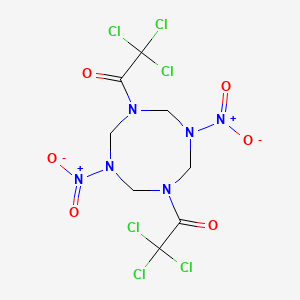
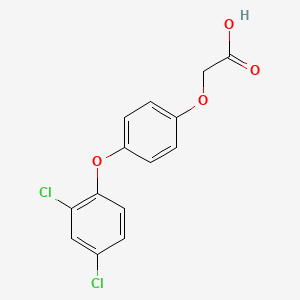
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
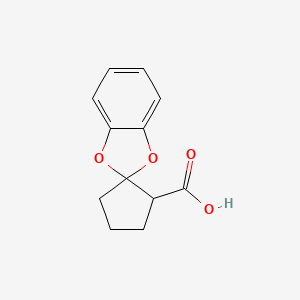
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

